PdCl(crotyl)Amphos

Description

The exact mass of the compound this compound is 462.13087 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

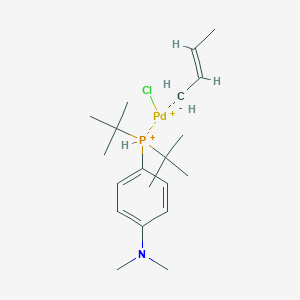

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-ene;chloropalladium(1+);ditert-butyl-[4-(dimethylamino)phenyl]phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/b;4-3+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQSTGRGIHOSGZ-NXZCPFRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNPPd+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: PdCl(crotyl)Amphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will summarize the known properties of PdCl(crotyl)Amphos, present a detailed, best-practice experimental protocol for its synthesis and crystallization based on analogous, structurally characterized compounds, and provide visualizations to illustrate its synthetic pathway and relationship to similar catalysts.

Core Data Presentation

While specific crystallographic data such as bond lengths and angles for this compound are not publicly available, the following table summarizes its fundamental chemical properties.

| Property | Value |

| Chemical Name | Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) |

| Common Name | This compound |

| CAS Number | 1334497-06-1 |

| Molecular Formula | C₂₀H₃₅ClNPPd |

| Molecular Weight | 462.35 g/mol |

| Appearance | Expected to be a solid, color may vary. |

| Key Application | Pre-catalyst in cross-coupling reactions (e.g., C-N coupling).[1] |

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis and crystallization of this compound. This protocol is based on established procedures for analogous π-allylpalladium phosphine complexes, particularly those described in the work by Guram, A. S., et al. in The Journal of Organic Chemistry.

Synthesis of this compound

Objective: To synthesize Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) from [Pd(crotyl)Cl]₂ and the Amphos ligand.

Materials:

-

[Pd(crotyl)Cl]₂ (crotylpalladium chloride dimer)

-

Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Anhydrous Hexanes

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

To a Schlenk flask under an inert atmosphere of nitrogen, add [Pd(crotyl)Cl]₂ (1.0 equivalent).

-

Add Amphos (2.1 equivalents) to the flask.

-

Add anhydrous THF via syringe to dissolve the reactants. The volume should be sufficient to fully dissolve the starting materials, typically resulting in a 0.05 to 0.1 M solution.

-

Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the free phosphine to the coordinated phosphine.

-

Upon completion, remove the THF in vacuo to yield the crude product.

-

The crude solid is then washed with a minimal amount of cold anhydrous diethyl ether or hexanes to remove any unreacted starting material.

-

Dry the resulting solid under vacuum to yield the final product.

Crystallization of this compound

Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.

Method: Slow Solvent Diffusion

-

Dissolve the purified this compound in a minimal amount of a solvent in which it is readily soluble, such as dichloromethane or ethyl acetate. This should be done in a narrow vial or test tube.

-

Carefully layer a less polar solvent, in which the complex is poorly soluble (e.g., hexanes or petroleum ether), on top of the concentrated solution. This should be done slowly and with minimal disturbance to create a distinct interface between the two solvent layers.

-

Seal the vial and allow it to stand undisturbed at room temperature or in a cold environment (e.g., -18 °C).

-

Over a period of several days to a week, the slow diffusion of the anti-solvent into the solution of the complex will gradually decrease its solubility, promoting the formation of single crystals.

-

Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of the anti-solvent.

-

The crystals can then be isolated and prepared for X-ray diffraction analysis.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the structural relationship of this compound to a known analogue.

Caption: Synthetic pathway for this compound.

Caption: Relationship between this compound and a structurally characterized analogue.

Concluding Remarks

This compound is a valuable pre-catalyst in the field of organic synthesis. While its precise solid-state structure remains to be publicly documented, its synthesis and application are understood within the broader context of π-allylpalladium chemistry. The provided experimental protocols, based on established literature for similar compounds, offer a reliable pathway for its preparation and crystallization. Further research and publication of its crystal structure would be a valuable contribution to the field, allowing for a more detailed understanding of its structure-activity relationship.

References

Technical Guide: NMR Spectroscopic Data of PdCl(crotyl)Amphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the palladium complex chloro(crotyl)[(p-dimethylaminophenyl)(di-tert-butylphosphine)]palladium(II), commonly known as PdCl(crotyl)Amphos. This complex is a valuable catalyst in cross-coupling reactions, and a thorough understanding of its characterization is crucial for its effective application.[1][2]

Spectroscopic Data

The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectroscopic data for this compound, designated as AmPhos Pd initiator 7 in the cited literature.[3] The data was acquired in deuterated chloroform (CDCl₃) at 25°C.[3]

¹H NMR Data (600 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.87 | s | 2H | |

| 7.38 | d | 5.8 | 1H |

| 6.79 | d | 7.2 | 1H |

| 6.70 | t | 7.0 | 1H |

| 6.64 | t | 7.2 | 1H |

| 6.57 | d | 8.2 | 2H |

| 2.95 | s | 6H | |

| 2.93 | s | 3H | |

| 1.83-0.78 | m | 18H |

¹³C NMR Data (151 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 150.9 | |||

| 138.3 | |||

| 142.9 | |||

| 137.9 | d | 120.0 | |

| 129.0 | |||

| 128.0 | d | 23.1 | |

| 127.8 | |||

| 123.2 | d | 21.6 | |

| 110.0 | d | 8.8 | |

| 40.0 | |||

| 33.1 | |||

| 28.7 | |||

| 28.5 |

³¹P NMR Data (243 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm |

| 59.44 |

Experimental Protocols

NMR Spectroscopy[3]

NMR spectra were recorded on a 600 MHz spectrometer.[3] For ¹H NMR spectra in CDCl₃, tetramethylsilane (TMS) was used as the internal standard at 0.00 ppm.[3] The ¹³C NMR spectrum in CDCl₃ was referenced to the midpoint of the solvent signal at 77.0 ppm.[3] The ³¹P NMR spectrum was calibrated using an external standard of H₃PO₄ at 0.00 ppm.[3]

Synthesis of this compound (AmPhos Pd initiator 7)[3]

The following is a general procedure for the synthesis of the title compound:

-

All glassware is dried prior to use.

-

In a round-bottomed flask equipped with a three-way stopcock, the palladium precursor and the Amphos ligand are combined under an argon atmosphere.

-

Dry, degassed pentane (10 mL) is added via syringe, and the mixture is stirred at room temperature for 30 seconds.

-

The mixture is then stored at room temperature for 30 minutes to allow for precipitation.

-

The resulting precipitate is collected by suction filtration under a stream of nitrogen.

-

The collected solid is washed with dry, degassed pentane.

-

The final product, a yellow powder, is dried under reduced pressure.

Visualizations

Logical Relationship of Components

Caption: Coordination of ligands to the Palladium(II) center.

Experimental Workflow for Synthesis

Caption: Step-by-step synthesis of the palladium complex.

Application in Suzuki-Miyaura Coupling

Caption: Role of the complex in a key cross-coupling reaction.

References

Unveiling the Properties of PdCl(crotyl)Amphos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly known as PdCl(crotyl)Amphos. This palladium(II) complex is a notable catalyst in the field of organic synthesis, particularly valued for its efficacy in cross-coupling reactions that are fundamental to drug discovery and development.

Core Chemical and Physical Properties

This compound is an air and moisture-sensitive organometallic compound, typically appearing as a white powder. Its structure features a palladium(II) center coordinated to a crotyl ligand, a chloride ion, and the bulky, electron-rich Amphos ligand. This specific combination of ligands contributes to the catalyst's stability and high reactivity in forming carbon-carbon and carbon-heteroatom bonds.

| Property | Data | Reference |

| Molecular Formula | C₂₀H₃₅ClNPPd | [1][2] |

| Molecular Weight | 493.32 g/mol | [1][3] |

| CAS Number | 1334497-06-1 | [4][5] |

| Appearance | White powder | [3] |

| Melting Point | Data not available in the searched resources. | |

| Solubility | Data not available in the searched resources. | |

| Stability | Sensitive to air and moisture; should be handled under inert conditions. |

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is not publicly available, a closely related Amphos Pd initiator has been characterized by NMR spectroscopy. The following data for a similar compound can serve as a reference point for researchers.[1]

| Nucleus | Chemical Shift (δ) ppm | Reference |

| ¹H | 6.70 (t, J = 7.0 Hz, 1 H), 6.64 (t, J = 7.2 Hz, 1 H), 6.57 (d, J = 8.2 Hz, 2 H), 2.95 (s, 6 H), 2.93 (s, 3 H), 1.83-0.78 (m, 18 H) | [1] |

| ¹³C | 150.9, 138.3, 142.9, 137.9 (d, J = 120.0 Hz), 129.0, 128.0 (d, J = 23.1 Hz), 127.8, 123.2 (d, J = 21.6 Hz), 110.0 (d, J = 8.8 Hz), 40.0, 33.1, 28.7, 28.5 | [1] |

| ³¹P | 59.44 | [1] |

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol:

This protocol is adapted from procedures for similar palladium catalysts and should be optimized for specific substrates.

-

Reaction Setup: In a nitrogen-filled glovebox, a Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and this compound (0.01-1 mol%).

-

Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, or THF) is added to the flask.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC/MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalytic Cycle Visualization

This compound is primarily used as a pre-catalyst that, upon activation, enters a catalytic cycle. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a process where this catalyst is highly effective.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and steric profile.

References

Unraveling the Activation of PdCl(crotyl)Amphos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The PdCl(crotyl)Amphos precatalyst is a sophisticated tool in the arsenal of modern organic synthesis, valued for its air and moisture stability, which simplifies reaction setup and enhances reproducibility. This guide delves into the critical activation step of this precatalyst, a process that generates the catalytically active Pd(0) species essential for cross-coupling reactions. Understanding this mechanism is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Proposed Mechanisms of Activation

The conversion of the stable Pd(II) precatalyst to the active Pd(0) species is thought to proceed through one of several possible pathways, often influenced by the specific reaction conditions, including the nature of the base, solvent, and substrates. For allyl-type palladium precatalysts like this compound, three primary activation mechanisms have been proposed.[1]

Nucleophilic Attack

A common pathway involves the direct attack of a nucleophile, typically a hydroxide or alkoxide base present in the reaction mixture, on the π-allyl (in this case, crotyl) ligand.[2][3] This attack leads to the reductive elimination of an allyl-containing byproduct and the formation of the desired L-Pd(0) species, where L is the Amphos ligand. The dissymmetry of the π-allyl moiety can influence the rate of this activation step.[2][3]

Caption: Proposed nucleophilic attack activation pathway.

Solvent-Assisted Activation

In certain instances, particularly with alcohol solvents that possess a β-hydrogen, a solvent-assisted pathway is plausible.[1][4] This mechanism involves the coordination of the solvent to the palladium center, followed by a β-hydride elimination, which facilitates the reduction to Pd(0).

Caption: Proposed solvent-assisted activation pathway.

Transmetalation-Mediated Activation

The presence of an organometallic reagent, such as a boronic acid in Suzuki-Miyaura coupling, can initiate activation via transmetalation.[4] The organometallic substrate undergoes transmetalation with the Pd(II) precatalyst, replacing the chloride. Subsequent reductive elimination of a crotyl-organo species yields the active Pd(0) catalyst. The efficiency of this pathway can be enhanced by heteroatoms within the substrate that can pre-coordinate to the palladium center.[4]

Caption: Proposed transmetalation-mediated activation pathway.

Comparative Performance Data

The choice of the π-allyl ligand (allyl, crotyl, cinnamyl) can impact the precatalyst's activity, which is often linked to the rate of activation. Studies comparing various allyl-based palladium precatalysts have shown that the performance can be substrate and reaction-condition dependent.

| Precatalyst | Reaction | Substrate 1 | Substrate 2 | Yield/Conversion (%) | Reference |

| CrotylPd(XPhos)Cl | Suzuki-Miyaura | 2-Furan boronic acid | 4-Bromoanisole | High Activity | [4] |

| AllylPd(XPhos)Cl | Suzuki-Miyaura | 2-Furan boronic acid | 4-Bromoanisole | Lower Activity | [4] |

| CinnamylPd(XPhos)Cl | Suzuki-Miyaura | 2-Furan boronic acid | 4-Bromoanisole | High Activity | [4] |

| Pd(crotyl)Q-PhosCl | Suzuki-Miyaura | 4-Bromoanisole | 4-tert-Butylbenzeneboronic acid | 100% (2h) | [2] |

| Pd(allyl)Q-PhosCl | Suzuki-Miyaura | 4-Bromoanisole | 4-tert-Butylbenzeneboronic acid | Lower Conversion | [2] |

| Pd(crotyl)Q-PhosCl | Buchwald-Hartwig Amination | 4-Bromoanisole | N-methylaniline | High Activity | [2] |

Note: This table summarizes findings from different studies and direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application and study of these precatalysts. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: The this compound precatalyst (0.01-1 mol%) is added.

-

Solvent Addition: The vial is sealed with a septum, and the reaction solvent (e.g., toluene, 2 mL) is added via syringe.

-

Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.

-

Workup and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography. The product yield and purity are determined by techniques such as GC-MS and NMR spectroscopy.

Conclusion

The activation of the this compound precatalyst is a multifaceted process with several plausible mechanistic pathways. The operative mechanism is highly dependent on the specific reaction environment. A thorough understanding of these activation routes allows researchers to rationally design experiments, troubleshoot unexpected outcomes, and ultimately harness the full synthetic potential of this powerful catalytic system. The superior performance of the crotyl-based precatalyst in certain contexts underscores the subtle yet significant role of the π-allyl ligand in facilitating the generation of the active Pd(0) species.

References

The Rise of Amphos Ligands: A Technical Guide to Their Discovery, History, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern catalysis, the development of sophisticated ligands has been a driving force behind the advancement of powerful cross-coupling methodologies. Among these, the Amphos family of ligands has emerged as a versatile and highly effective class of electron-rich, sterically demanding phosphines. This technical guide provides an in-depth exploration of the discovery, historical development, and catalytic applications of Amphos ligands, with a focus on their utility in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in organic synthesis and drug development.

Discovery and Historical Context

The development of Amphos ligands is rooted in the broader evolution of phosphine ligands for palladium-catalyzed cross-coupling reactions. The seminal work of Professor Stephen L. Buchwald and others in the late 1990s demonstrated that bulky and electron-rich phosphine ligands could dramatically enhance the efficiency of these transformations, particularly with challenging substrates like aryl chlorides.

The specific innovation of water-soluble, sterically demanding alkylphosphines, including the first ligand to be commonly referred to as "Amphos," was pioneered by the research group of Kevin H. Shaughnessy. Their work in the early 2000s aimed to develop robust catalysts capable of functioning in aqueous media, a significant step towards greener and more sustainable chemical processes. The key publication in 2004, "Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines," laid the foundation for the widespread adoption of these ligands.[1] This research introduced 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos), a ligand that demonstrated significantly higher activity in Suzuki, Sonogashira, and Heck couplings compared to the existing water-soluble ligand, TPPTS (tri(3-sulfonatophenyl)phosphine trisodium).[1]

The design of t-Bu-Amphos incorporated a sterically bulky di-tert-butylphosphine group, which promotes the formation of the catalytically active monoligated palladium species, and a quaternary ammonium salt, which imparts water solubility. This dual functionality allows for efficient catalysis in aqueous or biphasic solvent systems, simplifying product isolation and catalyst recycling.

Catalytic Applications and Performance

Amphos ligands have proven to be highly effective in a range of palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating nature facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The use of Amphos ligands has enabled efficient coupling of a wide variety of aryl bromides and boronic acids under mild, often room temperature, conditions.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using t-Bu-Amphos

| Entry | Aryl Bromide | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Toluene/H₂O | 25 | 2 | 98 |

| 2 | 4-Bromoanisole | Toluene/H₂O | 25 | 2 | 97 |

| 3 | 4-Bromobenzonitrile | Toluene/H₂O | 25 | 2 | 99 |

| 4 | 4-Bromobenzaldehyde | Toluene/H₂O | 25 | 4 | 85 |

| 5 | 1-Bromo-4-nitrobenzene | Toluene/H₂O | 25 | 2 | 96 |

| 6 | 2-Bromotoluene | Toluene/H₂O | 50 | 12 | 88 |

| 7 | 1-Bromonaphthalene | Toluene/H₂O | 50 | 12 | 92 |

Data compiled from representative procedures. Actual yields may vary depending on specific reaction conditions.

Heck Coupling

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another area where Amphos ligands have shown significant utility. They facilitate the coupling of unactivated aryl bromides under relatively mild conditions.[1]

Quantitative Data for Heck Coupling of Aryl Bromides with n-Butyl Acrylate using t-Bu-Amphos

| Entry | Aryl Bromide | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | 80 | 16 | 91 |

| 2 | 4-Bromoanisole | 80 | 16 | 89 |

| 3 | 4-Bromobenzonitrile | 80 | 16 | 95 |

| 4 | 1-Bromo-4-fluorobenzene | 80 | 16 | 85 |

Data compiled from representative procedures. Actual yields may vary depending on specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is also effectively catalyzed by palladium complexes of Amphos ligands. These reactions can often be carried out under mild conditions in aqueous solvents.[1]

Quantitative Data for Sonogashira Coupling of Aryl Bromides with Phenylacetylene using t-Bu-Amphos

| Entry | Aryl Bromide | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | 50 | 16 | 88 |

| 2 | 4-Bromoanisole | 50 | 16 | 85 |

| 3 | 4-Bromobenzonitrile | 50 | 16 | 92 |

| 4 | 1-Bromo-4-fluorobenzene | 50 | 16 | 82 |

Data compiled from representative procedures. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Synthesis of 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos)

Workflow for the Synthesis of t-Bu-Amphos

Caption: Synthetic workflow for t-Bu-Amphos.

Materials:

-

tert-Butyl chloride (t-BuCl)

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

2-chloro-N,N,N-trimethylethan-1-aminium chloride

-

n-Butyllithium (n-BuLi)

-

Anhydrous diethyl ether

-

Hexane

-

Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of di-tert-butylphosphine:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent from tert-butyl chloride and magnesium turnings in anhydrous THF.

-

Slowly add phosphorus trichloride to the Grignard reagent at low temperature (e.g., -78 °C) to form di-tert-butylchlorophosphine.

-

The resulting di-tert-butylchlorophosphine is then reduced with a suitable reducing agent like lithium aluminum hydride in an appropriate solvent (e.g., diethyl ether) to yield di-tert-butylphosphine. Exercise extreme caution as di-tert-butylphosphine is pyrophoric.

-

-

Synthesis of t-Bu-Amphos:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve di-tert-butylphosphine in anhydrous THF.

-

Cool the solution to -78 °C and add one equivalent of n-butyllithium dropwise to deprotonate the phosphine.

-

Slowly add a solution of 2-chloro-N,N,N-trimethylethan-1-aminium chloride in an appropriate solvent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos) as a white solid.

-

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

t-Bu-Amphos (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Standard reaction vial or flask with a magnetic stir bar

Procedure:

-

To a reaction vial, add the aryl bromide, arylboronic acid, palladium(II) acetate, t-Bu-Amphos, and potassium carbonate.

-

Add toluene and water to the vial.

-

Seal the vial and stir the mixture vigorously at the desired temperature (room temperature to 80 °C) for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

Amphos ligands, born from the pursuit of efficient and sustainable catalytic processes, have carved a significant niche in the synthetic chemist's toolbox. Their unique combination of steric bulk and water solubility has enabled a broad range of palladium-catalyzed cross-coupling reactions to be performed under mild, often aqueous, conditions. This guide has provided a comprehensive overview of their discovery, historical development, and practical applications, complete with detailed experimental protocols and performance data. As the demand for greener and more efficient synthetic methodologies continues to grow, the legacy of Amphos ligands and the principles behind their design will undoubtedly inspire the development of the next generation of high-performance catalysts.

References

PdCl(crotyl)Amphos CAS number and supplier information

An In-Depth Technical Guide to PdCl(crotyl)Amphos: Properties, Suppliers, and Applications in Cross-Coupling Reactions

This technical guide provides essential information for researchers, scientists, and drug development professionals on the palladium precatalyst, Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly referred to as this compound. This catalyst has demonstrated significant utility in facilitating carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, crucial transformations in synthetic organic chemistry and pharmaceutical development.

Core Properties and Supplier Information

This compound is an air-stable, π-allyl palladium complex that serves as a precursor to the active monoligated Pd(0) species required for catalytic cross-coupling reactions.[1][2] Its design allows for easy activation and efficient delivery of the bulky, electron-rich Amphos ligand, which can hinder the formation of undesirable side products.[1]

Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 1334497-06-1 | [1][3][4][5][6] |

| Molecular Formula | C20H35ClNPPd | [3] |

| Molecular Weight | 493.32 g/mol | [3][4] |

| Synonyms | Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), Crotyl(Amphos)palladium(II) chloride | [3] |

| Appearance | White Powder | [4] |

Supplier Information

| Supplier | Product Name | Catalog Number |

| Johnson Matthey | AmPhos Pd(crotyl)Cl | Pd-161 |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | 047216.03 / AA4721603 |

| CymitQuimica | This compound | 02-047216 |

| Labware E-shop | This compound | 047216.03 |

Applications in Cross-Coupling Reactions

This compound and related Amphos-ligated palladium complexes are effective catalysts for several key cross-coupling reactions, including:

-

Buchwald-Hartwig Amination: The Amphos ligand has proven to be efficient in the amination of aryl chlorides.[1] Studies have shown that crotyl-based catalysts can exhibit higher activity in C-N bond formation compared to their allyl counterparts.

-

Suzuki-Miyaura Coupling: This catalyst is also utilized in Suzuki-Miyaura coupling reactions, which form C-C bonds between organoboron compounds and organic halides or triflates.[7] While a specific protocol for this compound was not found, a detailed procedure for the closely related PdCl2(Amphos)2 is provided below, which can serve as an excellent starting point for optimization.

Experimental Protocols

The following is a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a related Amphos-palladium catalyst, which can be adapted for use with this compound.

Suzuki-Miyaura Cross-Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid [3][5]

Materials:

-

3-Amino-2-chloropyridine

-

2-Methylphenylboronic Acid

-

PdCl2(Amphos)2 (or an equivalent molar percentage of this compound)

-

Potassium Carbonate (K2CO3)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).[3][5]

-

Add toluene (20 mL) and deionized water (2 mL) to the vessel.[3][5]

-

Purge the reaction vessel with an inert atmosphere (e.g., Nitrogen or Argon).[3][5]

-

Heat the reaction mixture to 90 °C and maintain for 5 hours with stirring.[3][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3][5]

-

Once the reaction is complete, cool the mixture to room temperature.[3][5]

-

Add water (20 mL) and extract the product with ethyl acetate.[3][5]

-

Wash the organic layer sequentially with 1 M NaOH solution and brine.[3][5]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[3][5]

-

Purify the crude product by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to yield the desired product.[3][5]

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The this compound precatalyst is activated in the presence of a base to form the active L1Pd(0) species, which then enters the catalytic cycle.[2]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Pd 161: AmPhos Pd(crotyl)Cl | CAS 1334497 06 1 | Johnson Matthey [matthey.com]

- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

In-depth Technical Guide on the Thermal Stability and Decomposition of PdCl(crotyl)Amphos

A comprehensive review of the available literature reveals a significant gap in detailed, publicly accessible data regarding the specific thermal stability and decomposition pathways of the palladium catalyst, PdCl(crotyl)Amphos. While this catalyst is utilized in organic synthesis, particularly in cross-coupling reactions, its thermal properties have not been the subject of dedicated, in-depth studies that are available in the public domain.

This guide aims to provide a foundational understanding of this compound, drawing from available product information and related chemical principles. However, it must be emphasized that quantitative data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed decomposition product analysis for this specific compound is not presently available in the cited literature.

Introduction to this compound

This compound, with the chemical formula C₂₀H₃₅PNPdCl, is a palladium(II) complex.[1] It features a crotyl group and a di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) ligand coordinated to a palladium center, with a chloride counter-ion. This organometallic compound is recognized for its role as a catalyst in forming carbon-carbon and carbon-nitrogen bonds.[2] The Amphos ligand is bulky and electron-rich, which contributes to the catalyst's reactivity and efficiency in reactions such as the amination of aryl chlorides.[1]

Chemical Structure and Properties:

| Property | Value | Reference |

| Chemical Name | chloro(crotyl)[(p-dimethylaminophenyl)(di-tert-butylphosphine)]palladium(II) | [1] |

| Synonyms | Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), Crotyl(Amphos)palladium(II) chloride | [3] |

| CAS Number | 1334497-06-1 | [1][4] |

| Molecular Formula | C₂₀H₃₅PNPdCl | [1] |

| Molecular Weight | 462.35 g/mol | [1] |

General Considerations for Thermal Stability of Palladium-Allyl Complexes

While specific data for this compound is unavailable, general principles governing the thermal stability of related palladium-allyl complexes can provide some insight. The stability of such complexes is influenced by several factors:

-

Nature of the Allyl Group: The substituents on the allyl moiety can affect the stability. The crotyl group (a methyl-substituted allyl) in the title compound is a common π-allyl ligand.

-

Phosphine Ligand Properties: The electronic and steric properties of the phosphine ligand are crucial. The Amphos ligand is both bulky and electron-donating, which generally enhances the stability of the metal-ligand bond.

-

Ancillary Ligands: The nature of other ligands, in this case, the chloride ion, also plays a role in the overall stability of the complex.

Decomposition of palladium-allyl complexes can proceed through various pathways, including reductive elimination, β-hydride elimination, or ligand dissociation. The specific pathway and the temperature at which it occurs would need to be determined experimentally.

Hypothetical Experimental Workflow for Thermal Analysis

To determine the thermal stability and decomposition of this compound, a series of experiments would be required. The following workflow outlines a standard approach that researchers could employ.

Caption: Hypothetical workflow for thermal analysis of this compound.

Detailed Methodologies for Key Experiments:

-

Thermogravimetric Analysis (TGA): A small, precisely weighed sample of this compound would be placed in a TGA furnace. The sample would be heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen, to prevent oxidation. The mass of the sample would be monitored as a function of temperature. The resulting data would provide the onset temperature of decomposition and the temperatures of maximum mass loss rates.

-

Differential Scanning Calorimetry (DSC): A sample of the complex would be hermetically sealed in a pan and heated alongside an empty reference pan. The difference in heat flow required to maintain both at the same temperature is measured. This technique can detect thermal events such as melting, crystallization, and decomposition, providing information on the temperatures and enthalpies of these transitions.

-

Decomposition Product Analysis: To identify the products of decomposition, a larger sample of this compound would be heated in a controlled environment (e.g., a sealed tube under argon) to a temperature above its decomposition point. The resulting mixture of volatile and non-volatile products would be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the volatile organic components and Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) for the solid residue, which would likely contain palladium metal or other palladium species.

Proposed Decomposition Pathway (Hypothetical)

Without experimental data, any proposed decomposition pathway is purely speculative. However, a plausible pathway for palladium-allyl complexes involves the reductive elimination of the allyl and chloride ligands to form allyl chloride and a reduced palladium species, which may then agglomerate to form palladium(0) nanoparticles. The phosphine ligand would likely dissociate during this process.

Caption: A hypothetical decomposition pathway for this compound.

Conclusion and Future Work

The thermal stability and decomposition of this compound remain an uninvestigated area in the scientific literature. While it is an effective catalyst in various chemical transformations, a thorough understanding of its thermal properties is essential for ensuring its safe handling, storage, and optimal use in high-temperature applications.

Future research should focus on conducting the experimental work outlined in this guide to generate the much-needed quantitative data on the thermal behavior of this important palladium complex. Such studies would not only contribute to a better understanding of its fundamental chemistry but also provide valuable information for its practical application in research and industry.

References

Unveiling the Electronic and Steric Landscape of the Amphos Ligand: A Technical Guide

Introduction

In the realm of organometallic chemistry and catalysis, the judicious selection of ligands is paramount to controlling the reactivity, selectivity, and efficiency of transition metal-catalyzed reactions. Among the vast arsenal of phosphine ligands, Amphos, chemically known as di-tert-butyl(4-dimethylaminophenyl)phosphine, has emerged as a prominent electron-rich and sterically demanding ligand. Its unique combination of electronic and steric properties has rendered it highly effective in a variety of cross-coupling reactions, particularly in palladium-catalyzed transformations. This technical guide provides an in-depth analysis of the electronic and steric characteristics of the Amphos ligand, complete with quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its role in catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who seek a comprehensive understanding of this versatile ligand.

Quantitative Characterization of Amphos

| Parameter | Description | Value for Amphos (or similar ligands) | Method of Determination |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability, determined from the A₁ C-O stretching frequency (ν(CO)) of a [LNi(CO)₃] complex. Lower ν(CO) values indicate stronger electron donation. | While a precise experimental value for Amphos is not available, its structural features (two bulky, electron-donating tert-butyl groups and an electron-donating dimethylamino group on the phenyl ring) classify it as a strongly electron-donating phosphine. For comparison, the highly electron-donating P(t-Bu)₃ has a TEP of 2056.1 cm⁻¹.[1] | Infrared Spectroscopy |

| Cone Angle (θ) | A measure of the ligand's steric bulk, defined as the solid angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the metal at the apex. | A precise experimental or calculated value for Amphos is not readily available. However, the presence of two bulky tert-butyl groups suggests a large cone angle, likely comparable to or greater than that of other bulky phosphines like P(t-Bu)₃ (182°). | X-ray Crystallography or Computational Modeling |

Experimental Protocols

Synthesis of Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos)

The synthesis of Amphos can be achieved through the reaction of a di-tert-butylphosphine source with a suitable N,N-dimethylaniline derivative. The following protocol is based on established methods for the synthesis of similar phosphine ligands.

Workflow for the Synthesis of Amphos

Materials:

-

Di-tert-butylphosphine

-

4-bromo-N,N-dimethylaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve di-tert-butylphosphine in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Add a solution of 4-bromo-N,N-dimethylaniline in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours.

-

Cool the reaction to room temperature and quench by the slow addition of degassed water.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield di-tert-butyl(4-dimethylaminophenyl)phosphine as a solid.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the infrared (IR) stretching frequency of the carbonyl groups in a nickel-carbonyl complex of the phosphine ligand.

Workflow for TEP Determination

Materials:

-

Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos)

-

Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile!

-

Anhydrous hexane or other suitable solvent

-

Infrared (IR) spectrometer

Procedure:

-

Strict adherence to safety protocols is essential when handling Ni(CO)₄. All manipulations must be performed in a well-ventilated fume hood.

-

In an inert atmosphere, dissolve a known amount of Amphos in anhydrous hexane.

-

Add a stoichiometric equivalent of Ni(CO)₄ to the solution. The reaction to form the [Amphos-Ni(CO)₃] complex is typically rapid.

-

Record the IR spectrum of the resulting solution.

-

Identify the A₁ symmetric C-O stretching frequency (ν(CO)), which is a strong, sharp band typically appearing between 2050 and 2100 cm⁻¹.[1] This value is the Tolman electronic parameter for the Amphos ligand.

Determination of the Cone Angle (θ)

The cone angle is typically determined from the crystal structure of a metal-phosphine complex obtained by X-ray crystallography.

Procedure Outline:

-

Crystal Growth: Grow single crystals of a metal complex of Amphos suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

-

X-ray Diffraction Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[2]

-

Structure Solution and Refinement: Solve the crystal structure using appropriate software to determine the atomic coordinates.

-

Cone Angle Calculation: With the determined structure, the cone angle can be calculated. This is defined as the angle at the metal center that encompasses the van der Waals radii of the outermost atoms of the Amphos ligand.[2] This calculation is typically performed using specialized software that can build a space-filling model from the crystallographic data.

Role in Catalysis: The Suzuki-Miyaura Cross-Coupling

The electronic and steric properties of Amphos make it a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-rich nature of Amphos enhances the rate of oxidative addition of the aryl halide to the Pd(0) center, while its steric bulk promotes the reductive elimination step to form the C-C bond and regenerate the active catalyst.[3][4]

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling with Amphos

The Amphos ligand, di-tert-butyl(4-dimethylaminophenyl)phosphine, stands out as a powerful tool in the arsenal of synthetic chemists. Its pronounced electron-donating character and significant steric bulk are key to its success in facilitating challenging cross-coupling reactions. While precise quantitative experimental data for its electronic and steric parameters remain to be widely reported, its performance in catalysis strongly supports its classification as a highly effective ligand. The experimental protocols outlined herein provide a framework for the synthesis and characterization of this important ligand, paving the way for its further application and the development of even more efficient catalytic systems.

References

Methodological & Application

Application Notes and Protocols for PdCl(crotyl)Amphos in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The development of highly efficient and user-friendly palladium precatalysts has been instrumental in expanding the scope and practicality of this transformation. PdCl(crotyl)Amphos, a member of the π-allyl palladium precatalyst family, has emerged as a robust and versatile catalyst for the amination of a wide array of aryl and heteroaryl chlorides.

This precatalyst features the electron-rich and sterically demanding Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine), which promotes the challenging oxidative addition of aryl chlorides and facilitates the reductive elimination to form the desired C-N bond. The crotyl (butenyl) π-allyl ligand provides enhanced stability to the precatalyst, rendering it air- and moisture-tolerant, while allowing for facile activation under typical reaction conditions to generate the active monoligated Pd(0) species. These attributes make this compound an excellent choice for a broad range of Buchwald-Hartwig amination reactions, including those involving challenging substrates.

Catalytic Cycle and Precatalyst Activation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The this compound precatalyst enters this cycle after an initial activation step, which involves the removal of the crotyl and chloride ligands to generate the active Pd(0)L species (where L is the Amphos ligand).

Experimental Data

The following tables summarize representative data for the Buchwald-Hartwig amination of various aryl chlorides with primary and secondary amines using a this compound precatalyst. The data is compiled based on the performance of closely related Amphos-ligated π-allyl palladium precatalysts.

Table 1: Amination of Aryl Chlorides with Secondary Amines

| Entry | Aryl Chloride | Amine | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | 0.5 | NaOtBu | Toluene | 100 | 18 | >95 |

| 2 | 4-Chloroanisole | N-Methylaniline | 0.5 | K3PO4 | Dioxane | 100 | 24 | 92 |

| 3 | 2-Chlorotoluene | Pyrrolidine | 1.0 | LiHMDS | THF | 80 | 12 | 98 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Diethylamine | 0.3 | NaOtBu | t-BuOH | 110 | 16 | 91 |

| 5 | 2-Chloropyridine | Piperidine | 1.0 | K2CO3 | Toluene | 100 | 20 | 88 |

Table 2: Amination of Aryl Chlorides with Primary Amines

| Entry | Aryl Chloride | Amine | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | n-Butylamine | 0.5 | NaOtBu | Toluene | 100 | 18 | 96 |

| 2 | 4-Chloroanisole | Aniline | 1.0 | K3PO4 | Dioxane | 100 | 24 | 89 |

| 3 | 2-Chlorobenzonitrile | Cyclohexylamine | 1.0 | LiHMDS | THF | 80 | 16 | 94 |

| 4 | 1-Chloro-3-nitrobenzene | Benzylamine | 0.5 | NaOtBu | t-BuOH | 110 | 20 | 85 |

| 5 | 3-Chloropyridine | Isobutylamine | 1.0 | K2CO3 | Toluene | 100 | 24 | 82 |

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of an aryl chloride with a secondary and a primary amine using this compound.

General Experimental Workflow

Protocol 1: Amination of 4-Chlorotoluene with Morpholine

Materials:

-

This compound

-

4-Chlorotoluene

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.005 mmol, 0.5 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Seal the tube with a septum and evacuate and backfill with nitrogen or argon (repeat this cycle three times).

-

Under a positive pressure of inert gas, add anhydrous toluene (2 mL), followed by 4-chlorotoluene (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Place the sealed reaction vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 18 hours.

-

After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Quench the reaction by carefully adding water (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(p-tolyl)morpholine.

Protocol 2: Amination of 4-Chloroanisole with n-Butylamine

Materials:

-

This compound

-

4-Chloroanisole

-

n-Butylamine

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with this compound (e.g., 0.005 mmol, 0.5 mol%), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a magnetic stir bar.

-

Seal the tube and remove it from the glovebox (if applicable).

-

Add anhydrous toluene (2 mL) via syringe.

-

Add 4-chloroanisole (1.0 mmol, 1.0 equiv) and n-butylamine (1.2 mmol, 1.2 equiv) via syringe.

-

Immerse the reaction tube in a preheated oil bath at 100 °C and stir for 18 hours.

-

Upon completion, cool the reaction to ambient temperature.

-

Dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired N-(4-methoxyphenyl)-N-butylamine.

Troubleshooting

-

Low or no conversion:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Check the quality of the base; NaOtBu is hygroscopic and its quality can affect the reaction.

-

Increase the catalyst loading or reaction temperature if necessary.

-

-

Formation of side products (e.g., hydrodehalogenation):

-

This can occur with certain substrates. Lowering the reaction temperature or using a milder base (e.g., K3PO4, K2CO3) may mitigate this issue.

-

-

Difficulty in purification:

-

The presence of residual catalyst or ligands can sometimes complicate purification. A proper aqueous workup and careful column chromatography are usually sufficient.

-

Conclusion

This compound is a highly effective and user-friendly precatalyst for the Buchwald-Hartwig amination of aryl chlorides. Its air and moisture stability, coupled with its high catalytic activity for a broad range of substrates, makes it a valuable tool for researchers in both academic and industrial settings. The provided protocols and data serve as a guide for the successful implementation of this catalyst in the synthesis of diverse arylamine products.

Application Notes and Protocols for Cross-Coupling Reactions using PdCl(crotyl)Amphos

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the general procedures for utilizing the palladium precatalyst, chloro(crotyl)(di-tert-butyl(4-(dimethylamino)phenyl)phosphine)palladium(II) (PdCl(crotyl)Amphos), in various cross-coupling reactions. This air- and moisture-stable precatalyst offers a convenient and efficient route to generate the active monoligated Pd(0) species required for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction to this compound

This compound belongs to the class of π-allyl palladium precatalysts, which are known for their high activity and broad applicability in cross-coupling chemistry. The Amphos ligand is a bulky, electron-rich biaryl monophosphine that promotes the formation of the active L-Pd(0) catalyst and facilitates both oxidative addition and reductive elimination steps in the catalytic cycle. The crotyl group acts as a labile ligand that is readily displaced under basic conditions to initiate the catalytic process.

Advantages of using this compound include:

-

Air and Moisture Stability: Simplifies handling and reaction setup.

-

Efficient Generation of Active Catalyst: Readily forms the active monoligated Pd(0) species.

-

Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides and pseudohalides.

-

High Catalytic Activity: Often requires low catalyst loadings.

General Experimental Workflow

The general workflow for a cross-coupling reaction using this compound is outlined below. Specific conditions will vary depending on the coupling partners and the desired transformation.

Caption: General experimental workflow for a cross-coupling reaction.

Precatalyst Activation

The Pd(II) precatalyst, this compound, must be reduced to the active Pd(0) species to enter the catalytic cycle. This activation is typically achieved in the presence of a base.

Caption: Activation of the this compound precatalyst.

Application Note 1: Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid[1]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value |

| Aryl Halide | 3-Amino-2-chloropyridine (6.2 mmol) |

| Boronic Acid | 2-Methylphenylboronic acid (7.4 mmol, 1.2 eq) |

| Precatalyst | PdCl₂(Amphos)₂ (0.062 mmol, 1 mol%) |

| Base | Potassium Carbonate (9.4 mmol, 1.5 eq) |

| Solvent | Toluene (20 mL) and Water (2 mL) |

| Temperature | 90 °C (reflux) |

| Reaction Time | 5 hours |

| Yield | 79% (isolated) |

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol), PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol), and potassium carbonate (1.3 g, 9.4 mmol).[1]

-

Add toluene (20 mL) and deionized water (2 mL).[1]

-

Purge the vessel with nitrogen gas for 10-15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 5 hours under a nitrogen atmosphere.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with 1 M NaOH solution and then with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder.[1]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura catalytic cycle.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound is expected to be an effective precatalyst for this transformation due to the established utility of bulky biaryl phosphine ligands in these reactions. The following is a general protocol based on typical conditions for similar precatalysts.

General Experimental Protocol: Buchwald-Hartwig Amination

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | General Range/Conditions |

| Aryl Halide | Aryl chloride, bromide, or iodide (1.0 equiv) |

| Amine | Primary or secondary amine (1.2-1.5 equiv) |

| Precatalyst | This compound (1-2 mol%) |

| Base | NaOtBu, KOtBu, or K₃PO₄ (1.5-2.0 equiv) |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | Room temperature to 110 °C |

| Reaction Time | 2-24 hours |

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol) to a dry reaction tube.

-

Add the solvent (2-3 mL).

-

In a separate vial, dissolve this compound (0.01-0.02 mmol) in a small amount of the solvent and add it to the reaction mixture.

-

Seal the tube and heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. A copper-free Sonogashira coupling protocol has been developed using a similar precatalyst, [DTBNpP]Pd(crotyl)Cl, which provides a strong basis for a protocol using this compound.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from a procedure using [DTBNpP]Pd(crotyl)Cl.

Table 3: Reaction Parameters for Copper-Free Sonogashira Coupling

| Parameter | Value |

| Aryl Halide | Aryl bromide (0.5 mmol) |

| Alkyne | Terminal alkyne (0.8 mmol) |

| Precatalyst | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) |

| Base | 1,2,2,6,6-Pentamethylpiperidine (TMP) (1.0 mmol) |

| Solvent | DMSO (2.5 mL) |

| Temperature | Room temperature |

| Reaction Time | 2-18 hours |

Procedure:

-

To an oven-dried reaction tube, add the aryl bromide (0.5 mmol), the terminal alkyne (0.8 mmol), and [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

-

Seal the tube with a septum and purge with argon.

-

Add DMSO (2.5 mL) and TMP (1.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature under an argon atmosphere.

-

Monitor the reaction by TLC or GC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

References

Application Notes and Protocols for PdCl(crotyl)Amphos

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the palladium precatalyst, Chloro(crotyl)[(p-dimethylaminophenyl)(di-tert-butylphosphine)]palladium(II), commonly known as PdCl(crotyl)Amphos. This air- and moisture-stable catalyst is effective for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Introduction

This compound is a highly efficient palladium(II) precatalyst that, upon activation, generates a monoligated Pd(0) species, which is the active catalyst in many cross-coupling reactions. The Amphos ligand, a bulky and electron-rich biarylmonophosphine, facilitates high catalytic activity and provides stability. The crotyl group allows for easy activation of the precatalyst. This combination makes this compound a versatile and reliable catalyst for forming carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in pharmaceutical and materials science research.

Recommended Catalyst Loading

The optimal catalyst loading for this compound is dependent on the specific substrates, reaction temperature, and desired reaction time. Generally, catalyst loadings in the range of 0.25 mol% to 2 mol% are effective for most applications. For highly reactive substrates, the loading can sometimes be reduced further, while more challenging couplings may require a higher loading. It is always recommended to perform a small-scale optimization to determine the ideal catalyst loading for a new transformation.

Data Presentation: Catalyst Loading in Cross-Coupling Reactions

| Reaction Type | Catalyst Loading (mol%) | Substrate Scope | Typical Yields | Notes |

| Suzuki-Miyaura Coupling | 1.0 - 2.0 | Aryl/heteroaryl chlorides and bromides with aryl/heteroaryl boronic acids. | 75-95% | A 1 mol% loading is a good starting point for many substrates.[1] |

| Buchwald-Hartwig Amination | 0.25 - 1.5 | Aryl/heteroaryl chlorides and bromides with primary and secondary amines. | 80-98% | Lower catalyst loadings (e.g., 0.25 mol%) can be effective, particularly with more electron-rich aryl halides.[2] |

| General Recommendation | 0.5 - 1.5 | Broad applicability in C-C and C-N bond formation. | Good to Excellent | Optimization is recommended for specific applications to minimize catalyst cost and residual palladium in the product. |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is adapted from a procedure using a similar Amphos-ligated palladium catalyst and provides a general guideline for using this compound in Suzuki-Miyaura reactions.[1]

Reaction: Coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid.

Materials:

-

This compound

-

3-Amino-2-chloropyridine

-

2-Methylphenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

Procedure:

-

To a reaction vessel, add 3-amino-2-chloropyridine (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), and potassium carbonate (1.5 eq.).

-

Add this compound (1.0 mol%).

-

Place the vessel under an inert atmosphere (Nitrogen or Argon).

-

Add toluene (to make a 0.3 M solution with respect to the limiting reagent) and deionized water (10% v/v of toluene).

-

Stir the reaction mixture at 90 °C for 5-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the amination of aryl halides using this compound.

Reaction: Coupling of 4-bromotoluene with morpholine.

Materials:

-

This compound

-

4-Bromotoluene

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

Procedure:

-

In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq.) and this compound (0.5 mol%) to a reaction vessel.

-

Add toluene (to make a 0.5 M solution with respect to the limiting reagent).

-

Add 4-bromotoluene (1.0 eq.) and morpholine (1.2 eq.).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or distillation.

Visualizations

Experimental Workflow

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for PdCl(crotyl)Amphos Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the air-stable palladium precatalyst, PdCl(crotyl)Amphos, in cross-coupling reactions. This catalyst offers efficient activation and delivery of the bulky, electron-rich Amphos ligand, which is particularly effective in challenging coupling reactions. The following sections detail solvent and base selection for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by quantitative data and step-by-step experimental protocols.

Introduction to this compound

This compound, also known as Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a highly effective and versatile precatalyst for a range of palladium-catalyzed cross-coupling reactions. Its π-allyl ligand allows for easy activation to the active Pd(0) species, often under mild conditions, while minimizing the formation of inactive palladium species that can hinder catalytic activity. The Amphos ligand, a member of the dialkylbiaryl phosphine class, is known for its ability to promote efficient oxidative addition and reductive elimination, making it suitable for coupling unactivated aryl chlorides and sterically demanding substrates.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The selection of an appropriate solvent and base is critical for achieving high yields and preventing side reactions such as protodeboronation.

Solvent and Base Selection Data

The following table summarizes the performance of different bases in a model Suzuki-Miyaura coupling reaction. While extensive screening data for this compound is not widely published, data from closely related systems and specific examples provide valuable guidance. A common and effective system for catalysts bearing the Amphos ligand is the use of a non-polar solvent like toluene with an aqueous inorganic base.

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Yield/Conversion | Reference |

| 1 | 4-Bromoanisole | 4-tert-Butylbenzeneboronic acid | NaOt-Bu | Toluene | Pd(crotyl)Q-PhosCl¹ | ~100% Conversion | [1] |

| 2 | 2-Chlorothiophene | 4-tert-Butylbenzeneboronic acid | K₂CO₃ | Toluene / H₂O | PdCl₂(Amphos)₂² | 79% Yield | [2][3] |

| 3 | 2-Chlorothiophene | 4-tert-Butylbenzeneboronic acid | K₂CO₃ | Toluene / H₂O | Pd(allyl)P(t-Bu)₂(p-NMe₂C₆H₄)Cl¹ | 91% Conversion | [1] |

¹Q-Phos is a structurally similar ligand to Amphos. Data presented for comparison and guidance. ²PdCl₂(Amphos)₂ is a closely related, highly effective precatalyst for which detailed protocols are available.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a well-established procedure for the closely related and highly effective PdCl₂(Amphos)₂ catalyst and is expected to be directly applicable to this compound.[2][3]

Materials:

-

Aryl chloride (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

This compound (1-2 mol%)

-

Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)

-

Toluene

-

Deionized Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (e.g., 3-neck flask or Schlenk tube)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl chloride (e.g., 6.2 mmol), arylboronic acid (e.g., 7.4 mmol, 1.2 equiv), this compound (e.g., 0.062 mmol, 1 mol%), and potassium carbonate (e.g., 9.4 mmol, 1.5 equiv).

-

Solvent Addition: Add toluene (e.g., 20 mL) and deionized water (e.g., 2 mL) to the vessel.

-

Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 5-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water (e.g., 20 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with 1 M NaOH solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is highly sensitive to the choice of base and solvent, which can influence the rate-determining steps of the catalytic cycle. Strong, non-nucleophilic bases are typically required.

Solvent and Base Selection Data

The following table presents data for a model Buchwald-Hartwig amination, highlighting the effectiveness of this compound and related catalysts.

| Entry | Aryl Halide | Amine | Base | Solvent | Catalyst | Yield/Conversion | Reference |

| 1 | 4-Bromoanisole | N-Methylaniline | NaOt-Bu | Toluene | Pd(crotyl)Q-PhosCl¹ | ~100% Conversion | [1] |

| 2 | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Pd(dba)₂ / XPhos² | 94% Yield | |

| 3 | Aryl Halides | Various Amines | DBU | Toluene or DMF | Various Pd/Ligand systems | Hit/No-Hit Screen | [4] |

¹Q-Phos is a structurally similar ligand to Amphos. Data presented for comparison and guidance. ²General conditions for a highly active Buchwald-Hartwig catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is based on conditions reported to be highly effective for catalysts utilizing bulky, electron-rich phosphine ligands like Amphos.[1]

Materials:

-

Aryl bromide (1.0 equiv)

-

Amine (1.2 equiv)

-

This compound (1-2 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Toluene (anhydrous, degassed)

-

Reaction vessel (e.g., Schlenk tube or glovebox vial)

-

Nitrogen or Argon source for inert atmosphere (glovebox recommended)

Procedure:

-

Vessel Preparation (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add sodium tert-butoxide (e.g., 2.24 mmol, 1.4 equiv) and this compound (e.g., 0.016 mmol, 1 mol%).

-

Reagent Addition: Add the aryl bromide (e.g., 1.6 mmol, 1.0 equiv), the amine (e.g., 2.0 mmol, 1.2 equiv), and anhydrous, degassed toluene (e.g., 2.0 mL).

-

Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture for the required time (typically 4-24 hours).

-

Monitoring: Monitor the reaction progress by GC/LC-MS by taking aliquots from the reaction mixture (under inert atmosphere if necessary).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate or diethyl ether and pass it through a short plug of celite to remove inorganic salts.

-

Rinse the plug with additional solvent.

-